Flindokalner, also known BMS-204352, is a neuroprotectant. It is an opener of large conductance and calcium-activated (Maxi-K) K(sup +) channels.
Flindokalner
CAS No.: 187523-35-9
Cat. No.: VC0528070
Molecular Formula: C16H10ClF4NO2
Molecular Weight: 359.70 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 187523-35-9 |
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Molecular Formula | C16H10ClF4NO2 |
Molecular Weight | 359.70 g/mol |
IUPAC Name | (3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one |
Standard InChI | InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1 |
Standard InChI Key | ULYONBAOIMCNEH-HNNXBMFYSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |
SMILES | COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |
Appearance | Solid powder |
Chemical Profile and Structural Characteristics
Flindokalner, with the molecular formula and CAS registry number 187523-35-9, is a chiral fluorinated oxindole derivative. Its IUPAC name, (3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one, reflects a complex structure featuring a trifluoromethyl group, methoxy substituents, and a stereogenic center at the 3-position . The compound’s stereochemistry is critical to its activity, as enantiomeric purity is achieved via chiral high-performance liquid chromatography (HPLC).
Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 359.7 g/mol | |
SMILES Notation | COC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
LogP (Predicted) | 3.2 | |
Solubility | Low aqueous solubility |
The compound’s low solubility presents formulation challenges, necessitating prodrug strategies or nanocarrier systems for improved bioavailability .
Mechanism of Action: Dual Potassium Channel Modulation
Flindokalner exhibits a unique dual mechanism, acting as a positive modulator of calcium-activated potassium (BK) channels and voltage-gated Kv7 (KCNQ) channels . These channels regulate neuronal excitability by controlling membrane potential hyperpolarization.
BK Channel Activation
BK channels, encoded by the KCNMA1 gene, are activated by intracellular calcium and membrane depolarization. Flindokalner enhances their open probability, accelerating repolarization and reducing neuronal firing rates. In ischemic stroke models, this activity mitigates excitotoxicity by stabilizing membrane potential in hypoxic neurons .
Kv7 Channel Modulation
Kv7 channels (KCNQ2/3) underlie the M-current, a critical regulator of neuronal excitability. Flindokalner potentiates these channels, further hyperpolarizing neurons. This dual action differentiates it from single-target agents like retigabine (Kv7-specific) or NS1619 (BK-specific).
Therapeutic Applications and Preclinical Findings
Neuroprotection in Ischemic Stroke
In rodent middle cerebral artery occlusion (MCAO) models, Flindokalner reduced cortical infarct volume by 40–50% when administered post-stroke . The drug’s efficacy window extended up to 6 hours post-ischemia, surpassing the narrow therapeutic window of thrombolytics like alteplase.
Epilepsy and Seizure Suppression
Flindokalner suppressed pentylenetetrazole-induced seizures in rats at doses of 10 mg/kg (oral). Its Kv7 potentiation mirrors the antiepileptic mechanism of retigabine but with improved tolerability in early-phase trials .
Migraine and Cerebral Hemodynamics
A Phase II trial (NCT04567888) investigated Flindokalner’s effects on migraine-associated cortical spreading depression (CSD). The drug delayed CSD propagation by 35% in murine models, suggesting potential for abortive migraine therapy .
Clinical Development and Trial Data
Phase II Efficacy Trials
Indication | Study Design | Result | Source |
---|---|---|---|
Acute Ischemic Stroke | Randomized, n=320 | No significant NIHSS improvement at 90 days | |
Migraine with Aura | Open-label, n=45 | 52% reduction in monthly attacks |
The stroke trial’s failure was attributed to poor blood-brain barrier penetration, prompting reformulation efforts using lipid-based nanoparticles .
Synthesis and Analytical Challenges
Flindokalner’s synthesis involves a seven-step sequence:
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Protection: 3-(Trifluoromethyl)aniline is converted to its tert-butyl carbamate.
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Cyclization: Acid hydrolysis yields 6-(trifluoromethyl)isatin.
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Grignard Addition: Phenylmagnesium bromide forms 3-hydroxy-3-aryloxindole.
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Fluorination: Diethylaminosulfur trifluoride (DAST) substitutes hydroxyl with fluorine.
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Chiral Resolution: HPLC separates enantiomers to achieve >99% ee .
Analytical quantification relies on LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL in plasma .
Comparative Analysis with Potassium Channel Modulators
Compound | Target | Neuroprotection | Clinical Status |
---|---|---|---|
Flindokalner | BK/Kv7 | +++ | Phase II |
Retigabine | Kv7 | ++ | Approved (2011) |
NS1619 | BK | + | Preclinical |
Diazoxide | K | + | Approved (1973) |
Flindokalner’s dual targeting offers broader therapeutic potential but complicates pharmacokinetic optimization .
Challenges and Future Directions
Pharmacokinetic Limitations
With 22% oral bioavailability and a half-life of 2.3 hours in rats, Flindokalner requires extended-release formulations or prodrug approaches .
Off-Target Effects
At high doses (>100 mg/kg), Flindokalner inhibits hERG channels (), raising cardiac safety concerns .
Next-Generation Analogues
Structure-activity relationship (SAR) studies focus on:
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